

(Rac)-Salvianic acid A basic chemical properties

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Compound of Interest

Compound Name: (Rac)-Salvianic acid A

Cat. No.: B1669797

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Abstract

(Rac)-Salvianic acid A, also known as (Rac)-Danshensu, is a racemic phenolic acid compound that has garnered significant interest in the scientific community. It is a water-soluble component isolated from the traditional Chinese medicine Danshen (*Salvia miltiorrhiza*). This technical guide provides a comprehensive overview of the basic chemical properties, experimental protocols for its purification and analysis, and its involvement in key signaling pathways. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

(Rac)-Salvianic acid A is a key bioactive constituent with notable antioxidant properties.^{[1][2]} Its fundamental chemical and physical characteristics are summarized in the table below.

Property	Value	Reference
Systematic Name	(Rac)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid	
Common Names	(Rac)-Danshensu, (Rac)-Salvianic acid A	[1][2]
CAS Number	23028-17-3	[3]
Molecular Formula	C ₉ H ₁₀ O ₅	[2][3]
Molecular Weight	198.17 g/mol	[2][3]
Appearance	Solid	[3]
Solubility	Soluble in DMSO. A general formulation for in vivo experiments is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS.	[1]
Storage	Store powder at -20°C.	

Synthesis and Purification

Chemical Synthesis

The chemical synthesis of **(Rac)-Salvianic acid A** can be achieved through various routes, often starting from 3,4-dihydroxybenzaldehyde. A general synthetic approach involves the following key transformations[4]:

- Protection of the catechol moiety: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are typically protected, for instance, through benzylation.
- Chain extension: A two-carbon unit is introduced at the aldehyde position. This can be accomplished via reactions like the Darzens condensation to form a glycidic ester, followed by ring-opening.

- Formation of the α -hydroxy acid: The intermediate is then converted to the final α -hydroxypropanoic acid structure. This may involve reduction of a keto group followed by hydrolysis of an ester.
- Deprotection: The protecting groups on the catechol are removed to yield **(Rac)-Salvianic acid A**.

A detailed, step-by-step experimental protocol for the complete synthesis is currently under development and will be provided in a future revision of this document.

Purification from Natural Sources

(Rac)-Salvianic acid A is naturally present in *Salvia miltiorrhiza*. The following protocol outlines a general method for its extraction and purification.

Experimental Protocol: Extraction and Chromatographic Purification

- Extraction:
 - The dried roots of *Salvia miltiorrhiza* are powdered.
 - The powdered material is extracted with an aqueous-ethanolic solution (e.g., 70-80% ethanol) under reflux.
 - The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- Macroporous Resin Chromatography (Initial Purification):
 - The crude extract is dissolved in water and the pH is adjusted to 3-4.
 - The solution is loaded onto a pre-treated macroporous resin column (e.g., AB-8 type).
 - The column is washed with deionized water to remove impurities like sugars and salts.
 - Elution is performed with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%).

- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in **(Rac)-Salvianic acid A**.
- Polyamide Column Chromatography (Further Purification):
 - The enriched fractions from the previous step are combined and concentrated.
 - The concentrate is loaded onto a polyamide column.
 - The column is eluted with an appropriate solvent system (e.g., 45% ethanol).
 - Fractions are again collected and analyzed for purity.
- Final Purification (Optional):
 - For obtaining high-purity **(Rac)-Salvianic acid A**, preparative HPLC can be employed on the purest fractions from the polyamide column.
 - The final pure compound is obtained after solvent evaporation and lyophilization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of **(Rac)-Salvianic acid A**. The following are typical chemical shifts observed in DMSO-d₆.

¹H NMR (DMSO-d₆):

- δ ~6.4-6.7 ppm: Multiplets corresponding to the aromatic protons on the catechol ring.
- δ ~4.0-4.2 ppm: A doublet of doublets or a triplet corresponding to the proton on the α-carbon (CH-OH).
- δ ~2.6-2.9 ppm: Two doublets of doublets corresponding to the diastereotopic protons of the β-methylene group (CH₂).

- δ ~3.0-5.0 ppm (broad): Signals for the hydroxyl and carboxylic acid protons, which are exchangeable. The exact chemical shifts can vary depending on concentration and water content.

^{13}C NMR (DMSO- d_6):

- δ ~175 ppm: Carboxylic acid carbon (COOH).
- δ ~144-145 ppm: Carbons of the catechol ring attached to hydroxyl groups.
- δ ~128-130 ppm: Quaternary carbon of the catechol ring.
- δ ~115-120 ppm: Carbons of the catechol ring.
- δ ~71 ppm: α -carbon (CH-OH).
- δ ~40 ppm: β -carbon (CH₂).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **(Rac)-Salvianic acid A**.

- Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule $[\text{M-H}]^-$ is typically observed at m/z 197.045.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

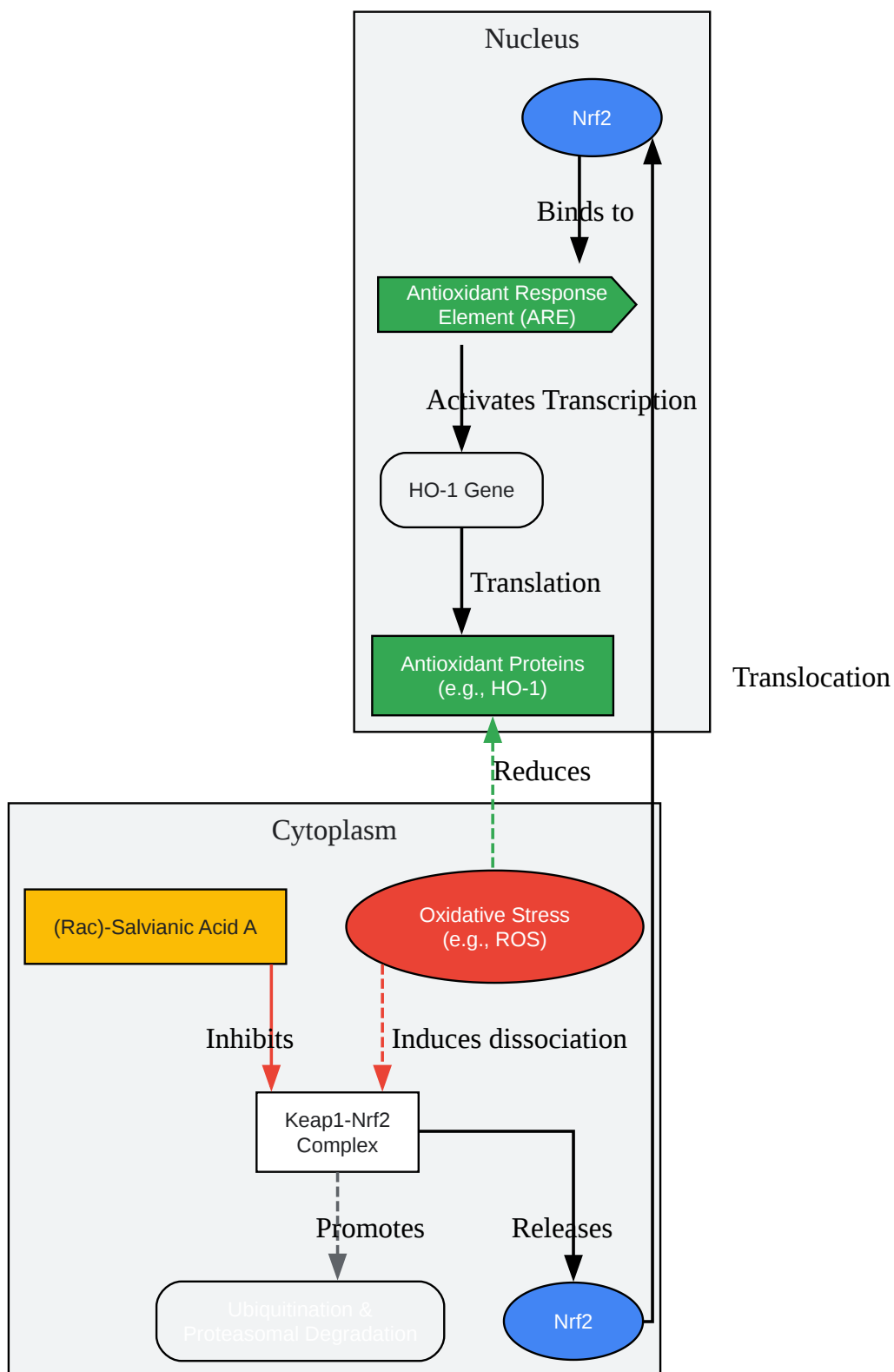
- $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching vibrations from the phenolic and carboxylic acid hydroxyl groups.
- $\sim 1700\text{ cm}^{-1}$: C=O stretching vibration of the carboxylic acid.
- $\sim 1600, 1520, 1450\text{ cm}^{-1}$: Aromatic C=C stretching vibrations.
- $\sim 1280\text{ cm}^{-1}$: C-O stretching of the carboxylic acid and phenolic groups.

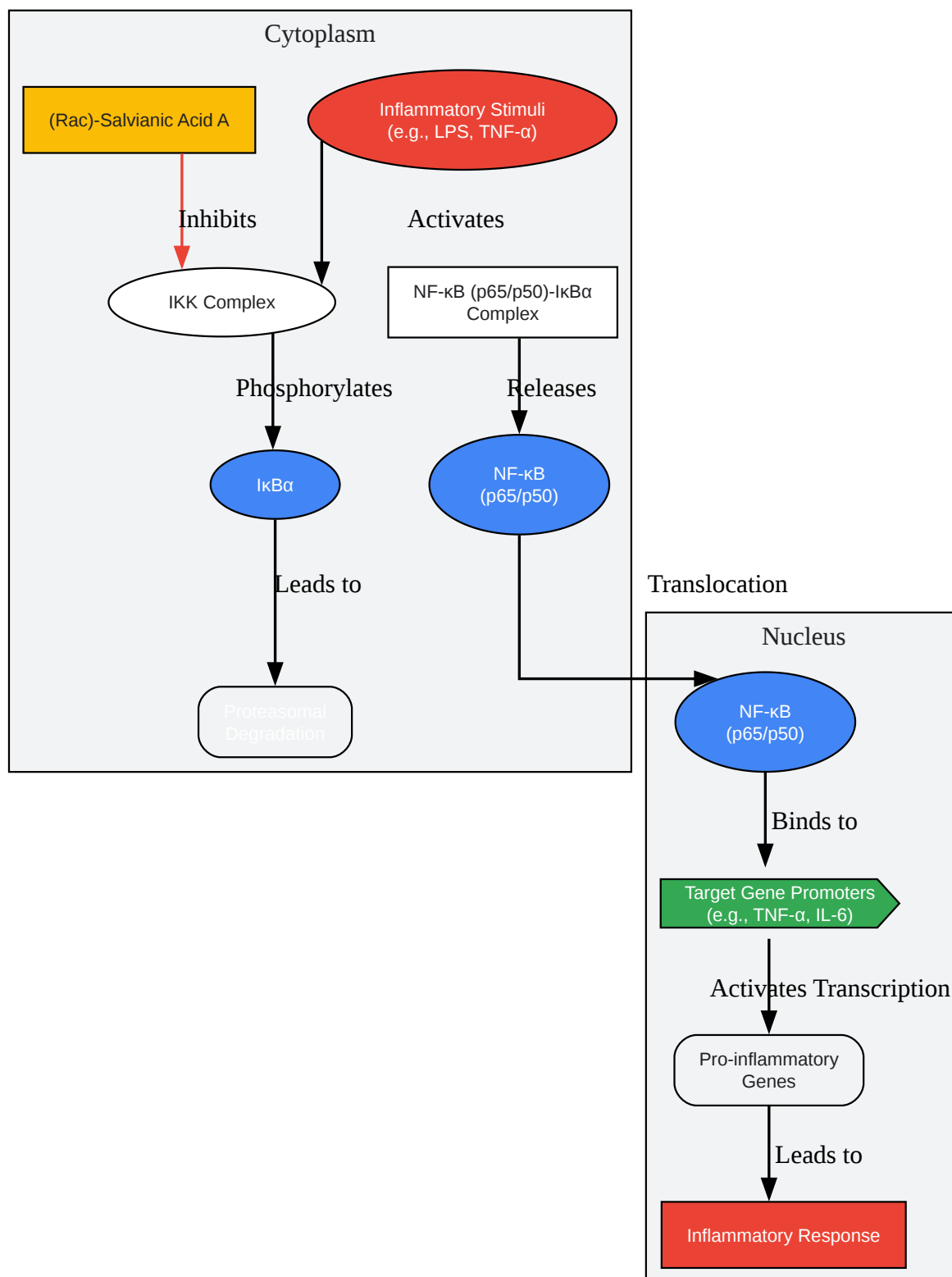
Biological Activity and Signaling Pathways

(Rac)-Salvianic acid A exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It is known to modulate key cellular signaling pathways, including the Nrf2/HO-1 and NF- κ B pathways.[\[2\]](#)

Activation of the Nrf2/HO-1 Pathway

(Rac)-Salvianic acid A can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This leads to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).





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